(R)-1-(2-Chlorophenyl)ethanamine
Overview
Description
®-1-(2-Chlorophenyl)ethanamine is a chiral amine compound characterized by the presence of a chlorine atom on the phenyl ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)ethanamine typically involves the reduction of the corresponding ketone, ®-1-(2-Chlorophenyl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, ®-1-(2-Chlorophenyl)ethanamine can be produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method offers higher yields and is more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
®-1-(2-Chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chlorophenyl)-2H-tetrazole-2-ethanol: Similar in structure but contains a tetrazole ring instead of an ethanamine group.
2-Chlorophenol: Contains a hydroxyl group instead of an ethanamine group.
N-(2-Chlorophenyl)acetamide: Contains an acetamide group instead of an ethanamine group.
Uniqueness
®-1-(2-Chlorophenyl)ethanamine is unique due to its chiral nature and the presence of both a chlorine atom and an ethanamine group. This combination of features makes it particularly useful in asymmetric synthesis and as a precursor for the development of chiral pharmaceuticals.
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLGQTZHLRZGX-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274146 | |
Record name | (αR)-2-Chloro-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-42-0 | |
Record name | (αR)-2-Chloro-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127733-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-2-Chloro-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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